

An In-depth Technical Guide to the Electrophilic Substitution Reactions of Biphenyl Compounds

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-4'-iodo-1,1'-biphenyl

Cat. No.: B1445445

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Reactivity of the Biphenyl System

Biphenyl, a molecule comprised of two interconnected benzene rings, presents a fascinating case study in aromatic reactivity. Its structure, featuring a phenyl group substituent on a benzene ring, renders it more susceptible to electrophilic attack than benzene itself.^{[1][2]} This heightened reactivity stems from the ability of the second phenyl ring to stabilize the positively charged intermediate, known as the arenium ion or sigma complex, which is formed during the substitution process.^{[3][4]} This guide delves into the core principles governing electrophilic substitution in biphenyl and its derivatives, offering a technical overview for professionals in research and drug development. Biphenyl derivatives are crucial intermediates in the synthesis of a wide array of pharmaceuticals, agricultural products, and materials for organic light-emitting diodes (OLEDs).^{[5][6]}

The Mechanism of Electrophilic Aromatic Substitution in Biphenyl

The fundamental mechanism of electrophilic aromatic substitution (EAS) in biphenyl mirrors that of other aromatic compounds and proceeds in three key steps:^[7]

- Generation of the Electrophile: A strong electrophile is generated, often with the aid of a catalyst.[7]
- Formation of the Arenium Ion (Sigma Complex): The π -electron system of one of the biphenyl rings acts as a nucleophile, attacking the electrophile. This disrupts the aromaticity of that ring and forms a resonance-stabilized carbocation known as the arenium ion or sigma complex.[7][8]
- Removal of a Proton: A base removes a proton from the sp^3 -hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the substituted biphenyl product.[7]

The phenyl substituent in biphenyl is considered a weak activator and directs incoming electrophiles to the ortho and para positions.[9][10] This is because the positive charge of the arenium ion can be delocalized onto the second phenyl ring when the attack occurs at these positions, providing additional resonance stabilization.[3][9]

Directing Effects and Regioselectivity

The position of electrophilic attack on the biphenyl nucleus is dictated by the electronic properties of the phenyl substituent and any other groups present on the rings.

The Phenyl Group as an Ortho-, Para-Director

The phenyl group itself acts as an *ortho*-, *para*-director.[9] This is due to its ability to donate electron density into the reacting ring through resonance, thereby stabilizing the arenium ion intermediate when the electrophile attacks the *ortho* or *para* positions.[3][11] Consequently, electrophilic substitution on unsubstituted biphenyl predominantly yields a mixture of 2-substituted and 4-substituted products.

The ratio of *ortho* to *para* substitution can be influenced by several factors, including the nature of the electrophile and the reaction conditions. Steric hindrance can play a significant role, with larger electrophiles favoring the less sterically hindered *para* position.[9] For instance, the Friedel-Crafts acylation of biphenyl often yields the *para* product almost exclusively due to the bulkiness of the acylium ion electrophile.[9]

Substituent Effects in Substituted Biphenyls

When a biphenyl molecule already bears a substituent, the position of the second electrophilic attack is determined by the directing effects of both the existing substituent and the adjacent phenyl ring.

- Activating Groups: Electron-donating groups (e.g., -OH, -OCH₃, -CH₃) activate the ring to which they are attached, making it more reactive than the unsubstituted ring.[12][13] These groups are also *ortho*-, *para*-directors. Therefore, the incoming electrophile will preferentially substitute at the *ortho* or *para* position relative to the activating group on the same ring.[14]
- Deactivating Groups: Electron-withdrawing groups (e.g., -NO₂, -CN, -COOH) deactivate the ring they are on, making it less reactive.[12][13] Most deactivating groups are *meta*-directors, with the exception of halogens which are deactivating but *ortho*-, *para*-directing.[12][15] An interesting phenomenon is observed in substituted biphenyls where, regardless of the electronic nature of the initial substituent, the second electrophilic substitution often occurs at the 4'-position of the unsubstituted ring.[9] For example, the nitration of 4-nitrobiphenyl yields 4,4'-dinitrobiphenyl.[9] This highlights the powerful directing influence of the phenyl group on the adjacent ring.

Key Electrophilic Substitution Reactions of Biphenyl

Biphenyl undergoes a variety of electrophilic substitution reactions, similar to benzene, to yield a range of important derivatives.[5]

Nitration

Nitration of biphenyl is a well-studied reaction and provides a clear example of the *ortho*-, *para*-directing effect of the phenyl group. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid.[16] The nitronium ion (NO₂⁺) is the active electrophile.[17]

The product distribution in the nitration of biphenyl can be sensitive to reaction conditions.[18] While the phenyl group directs to both the *ortho* and *para* positions, the ratio of 2-nitrobiphenyl to 4-nitrobiphenyl can vary.[18][19] Once a nitro group is introduced, it deactivates the ring it is on, making further nitration on that ring more difficult.[19]

Experimental Protocol: Mononitration of Biphenyl[16]

- Reaction Setup: In a round-bottom flask, dissolve biphenyl in a suitable solvent such as acetic acid.
- Reagent Addition: Cool the flask in an ice bath. Slowly add a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid dropwise with constant stirring.
- Reaction Monitoring: Maintain the temperature between 0-10°C. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, pour the reaction mixture onto crushed ice. The nitrobiphenyl products will precipitate out of the aqueous solution.[3]
- Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. The mixture of 2-nitrobiphenyl and 4-nitrobiphenyl can be separated by column chromatography.

Halogenation

Halogenation of biphenyl, such as chlorination or bromination, typically requires a Lewis acid catalyst like FeCl_3 or AlCl_3 to generate the electrophilic halogen species.[20][21] The reaction proceeds via the standard electrophilic aromatic substitution mechanism.[22]

For example, the chlorination of biphenyl yields a mixture of 2-chlorobiphenyl and 4-chlorobiphenyl, with the para isomer often being the major product.[9]

Experimental Protocol: Chlorination of Biphenyl

- Reaction Setup: In a flask equipped with a stirrer and a gas trap, dissolve biphenyl in an inert solvent like carbon tetrachloride or dichloromethane.
- Catalyst Addition: Add a catalytic amount of anhydrous aluminum chloride (AlCl_3).
- Chlorine Gas Introduction: Bubble chlorine gas through the solution at a controlled rate while maintaining a low temperature (e.g., 0-5°C).
- Reaction Monitoring: Monitor the reaction by TLC or gas chromatography (GC).

- Work-up: Upon completion, quench the reaction by carefully adding water. Separate the organic layer, wash with a solution of sodium bicarbonate and then with water.
- Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., $MgSO_4$), filter, and remove the solvent under reduced pressure. The isomeric products can be separated by chromatography.

Sulfonylation

Sulfonylation of biphenyl can be achieved using fuming sulfuric acid (H_2SO_4/SO_3) or chlorosulfonic acid ($ClSO_3H$).^{[23][24]} The electrophile is sulfur trioxide (SO_3) or a related species. The reaction is reversible and the position of sulfonation can be influenced by the reaction temperature.

Sulfonylation of biphenyl typically yields biphenyl-4-sulfonic acid as the major product at lower temperatures. At higher temperatures, the thermodynamically more stable biphenyl-4,4'-disulfonic acid can be formed.^[23]

Experimental Protocol: Sulfonylation of Biphenyl^[23]

- Reaction Setup: In a flask, carefully add biphenyl to an excess of chlorosulfonic acid at a low temperature (0-10°C).
- Reaction Progression: Allow the reaction to proceed with stirring for a specified time. The disulfonic acid may precipitate from the reaction mixture.
- Conversion to Sulfonyl Chloride (Optional): To obtain the disulfonyl chloride, the reaction mixture can be heated, often with the addition of thionyl chloride and a catalyst like N,N-dialkylcarboxamides, to convert the sulfonic acid groups to sulfonyl chloride groups.^[23]
- Work-up: Carefully pour the reaction mixture onto ice water to precipitate the sulfonic acid or sulfonyl chloride product.
- Isolation: Collect the solid product by filtration and wash thoroughly with cold water.

Friedel-Crafts Reactions

Biphenyl readily undergoes Friedel-Crafts alkylation and acylation reactions.[25][26] These reactions are essential for introducing alkyl and acyl groups onto the biphenyl scaffold, which are common steps in the synthesis of pharmaceuticals and other fine chemicals.[25][27]

- Friedel-Crafts Alkylation: This reaction involves the reaction of biphenyl with an alkyl halide in the presence of a Lewis acid catalyst.[5] For example, 4,4'-di-tert-butylbiphenyl can be synthesized from biphenyl and tert-butyl chloride using ferric chloride as a catalyst.[5]
- Friedel-Crafts Acylation: Acylation is achieved by reacting biphenyl with an acyl chloride or an acid anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride.[25][28] The acylation of biphenyl with acetyl chloride, for example, is a common laboratory experiment.[28] The reaction is highly regioselective for the para position due to the steric bulk of the acylating agent.[9]

Experimental Protocol: Friedel-Crafts Acylation of Biphenyl with Acetyl Chloride[28]

- Reaction Setup: In a dry flask under an inert atmosphere, suspend anhydrous aluminum chloride in a dry, inert solvent like dichloromethane.
- Reagent Addition: Cool the suspension in an ice bath. Add acetyl chloride dropwise, followed by a solution of biphenyl in the same solvent.
- Reaction: Allow the reaction to stir at room temperature for a set period.
- Work-up: Quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
- Extraction: Separate the organic layer and extract the aqueous layer with the solvent. Combine the organic layers.
- Washing and Drying: Wash the combined organic layers with water, a dilute sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
- Isolation and Purification: Remove the solvent by rotary evaporation. The crude product can be purified by recrystallization or column chromatography.

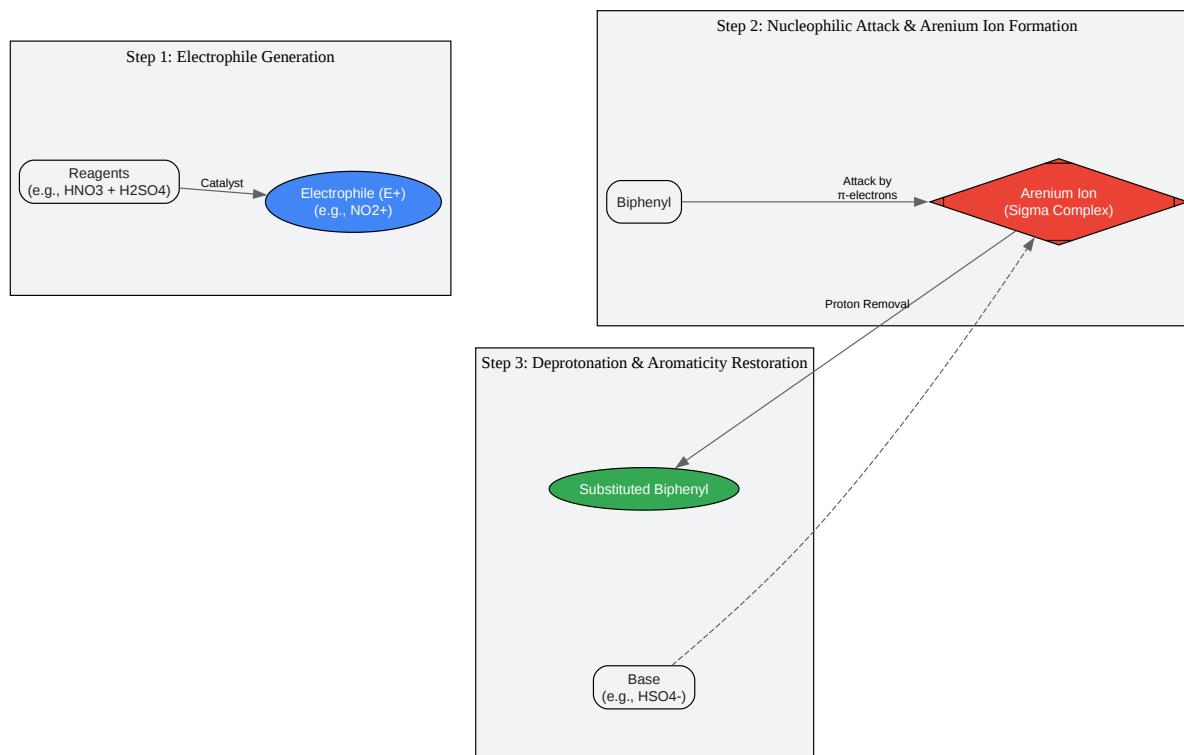
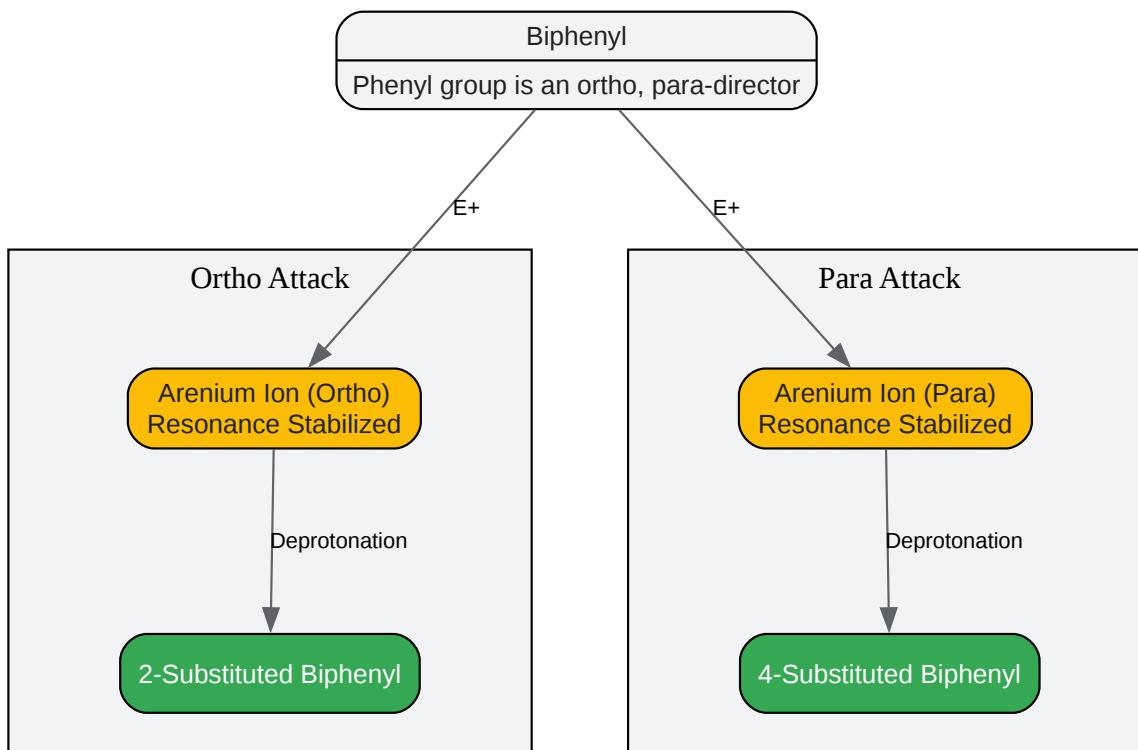

Data Presentation

Table 1: Regioselectivity in the Mononitration of Substituted Benzenes[13]

Substituent	% Ortho	% Meta	% Para
-CH ₃	63	3	34
-OH	50	0	50
-Cl	35	1	64
-NO ₂	7	91	2


This table illustrates the directing effects of various substituents on an aromatic ring, which are foundational to understanding the more complex substitution patterns in biphenyl derivatives.

Visualizations

[Click to download full resolution via product page](#)

Caption: General workflow of electrophilic aromatic substitution on biphenyl.

[Click to download full resolution via product page](#)

Caption: Ortho and para attack pathways in biphenyl electrophilic substitution.

Conclusion

The electrophilic substitution reactions of biphenyl compounds are governed by the activating and directing effects of the phenyl substituent, leading primarily to ortho and para substituted products. Understanding the interplay of electronic and steric factors is crucial for predicting and controlling the outcomes of these reactions. This knowledge is paramount for synthetic chemists in academia and industry, particularly in the fields of medicinal chemistry and materials science, where precise control over molecular architecture is essential for designing novel compounds with desired properties. The protocols and principles outlined in this guide provide a solid foundation for the practical application of these important transformations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [quora.com](https://www.quora.com) [quora.com]
- 2. [quora.com](https://www.quora.com) [quora.com]
- 3. [youtube.com](https://www.youtube.com) [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing)
DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 6. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 7. [byjus.com](https://www.byjus.com) [byjus.com]
- 8. [masterorganicchemistry.com](https://www.masterorganicchemistry.com) [masterorganicchemistry.com]
- 9. Is Phenyl an Ortho/Para or Meta Director? - Chemistry Steps [chemistrysteps.com]
- 10. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 11. Biphenyl is two benzene rings joined by a single bond. The site o... | Study Prep in Pearson+ [pearson.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 14. Biphenyl is two benzene rings joined by a single bond. The site o... | Study Prep in Pearson+ [pearson.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. digitalcommons.spu.edu [digitalcommons.spu.edu]
- 17. vpscience.org [vpscience.org]

- 18. The ortho: para ratio in the nitration of biphenyl - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. byjus.com [byjus.com]
- 23. EP0053314B1 - Process for the chloro-sulphonation of biphenyl and diphenyl ether - Google Patents [patents.google.com]
- 24. Aromatic sulphonation. Part 66. Sulphonation of some biphenyl derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 25. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 27. researchgate.net [researchgate.net]
- 28. Full Abstract [abstracts.societyforscience.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Electrophilic Substitution Reactions of Biphenyl Compounds]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1445445#electrophilic-substitution-reactions-of-biphenyl-compounds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com